2-Amino-4-bromobenzamide

Catalog No.
S688193
CAS No.
112253-70-0
M.F
C7H7BrN2O
M. Wt
215.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-bromobenzamide

CAS Number

112253-70-0

Product Name

2-Amino-4-bromobenzamide

IUPAC Name

2-amino-4-bromobenzamide

Molecular Formula

C7H7BrN2O

Molecular Weight

215.05 g/mol

InChI

InChI=1S/C7H7BrN2O/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,9H2,(H2,10,11)

InChI Key

OFXMSVAQRRUVHA-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)N)C(=O)N

Synonyms

4-Bromoanthranilamide

Canonical SMILES

C1=CC(=C(C=C1Br)N)C(=O)N

Synthesis and Characterization:

2-Amino-4-bromobenzamide is a small organic molecule with the chemical formula C7H7BrN2O. Its synthesis has been reported in various scientific publications, often as an intermediate in the preparation of more complex molecules. For instance, one study describes its synthesis through the bromination of 2-aminobenzamide, followed by purification through recrystallization [].

Potential Biological Activities:

While the specific biological applications of 2-amino-4-bromobenzamide itself are not extensively documented, research suggests it might possess interesting biological properties. One study investigated its potential anticonvulsant activity, finding that it exhibited moderate anticonvulsant effects in animal models []. Further research is necessary to fully understand its potential therapeutic applications.

2-Amino-4-bromobenzamide consists of a benzene ring substituted with an amino group and a bromine atom at the 4-position, along with a carbonyl group from the amide functional group. Its structure can be depicted as follows:

text
Br |NH₂-C6H4-CO-NH2

This compound is characterized by its moderate solubility in polar solvents and its potential reactivity due to the presence of both the amino and carbonyl groups.

Typical of amides and aromatic compounds. Common reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, making it useful in synthetic chemistry.
  • Acylation Reactions: The amino group can participate in acylation, leading to the formation of more complex molecules.
  • Cyclization: Under certain conditions, it may undergo cyclization reactions to form heterocycles.

Research indicates that 2-Amino-4-bromobenzamide exhibits biological activity, particularly in the realm of medicinal chemistry. It has been studied for its potential as an anti-cancer agent and as a modulator of various biological pathways. Its structural features allow it to interact with specific biological targets, which is crucial for drug development.

Several methods exist for synthesizing 2-Amino-4-bromobenzamide:

  • Direct Bromination: Starting from 2-aminoaniline, bromination can be performed using bromine or brominating agents.
  • Amidation: The corresponding acid chloride can be reacted with 2-amino-4-bromobenzene to yield the amide.
  • Ring-opening Reactions: It can also be synthesized through ring-opening reactions involving suitable precursors such as isatins .

Several compounds share structural similarities with 2-Amino-4-bromobenzamide. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
2-Amino-5-bromobenzamideC₇H₈BrN₂OSimilar structure; different bromine position
4-BromoanilineC₆H₆BrNLacks amide functionality; simpler structure
3-Amino-4-bromobenzoic acidC₇H₈BrN₂O₂Contains carboxylic acid group; more acidic properties

Uniqueness

2-Amino-4-bromobenzamide is unique due to its specific positioning of functional groups, which allows for distinct reactivity patterns compared to its analogs. The combination of an amino group and a bromine atom on the benzene ring facilitates diverse synthetic pathways while providing potential biological activity that may not be present in other similar compounds.

The classical synthesis of 2-amino-4-bromobenzamide primarily relies on traditional amidation methodologies that have been established in organic chemistry for decades [1] [10]. The most fundamental approach involves the direct conversion of 2-amino-4-bromobenzoic acid to the corresponding benzamide through conventional heating methods [7] [10]. This transformation typically employs ammonium hydroxide or ammonia gas as the nitrogen source, requiring elevated temperatures and extended reaction times [10].

The classical thermal reflux method represents the foundational approach, where 2-amino-4-bromobenzoic acid is treated with concentrated ammonia solution at temperatures approaching 100°C [10] [23]. This method requires careful temperature control to prevent decomposition of the amino group while ensuring complete conversion to the amide product [23]. The reaction typically proceeds over several hours, with yields ranging from 60-80% depending on the specific reaction conditions employed [1] [53].

Another established classical route involves the use of ammonium salt formation followed by thermal dehydration [10]. In this methodology, the carboxylic acid first forms an ammonium salt upon treatment with ammonia, which subsequently undergoes thermal cyclization to yield the desired benzamide [10]. This approach offers better control over reaction conditions but requires higher temperatures for the dehydration step [23].

The use of acid chloride intermediates represents another classical pathway, where 2-amino-4-bromobenzoyl chloride is prepared first and subsequently treated with ammonia or ammonium hydroxide [54]. This method typically provides higher yields compared to direct amidation but requires additional synthetic steps and the handling of reactive acid chloride intermediates [54].

Modern Synthetic Approaches

Contemporary synthetic methodologies for 2-amino-4-bromobenzamide have evolved to incorporate advanced reagent systems and catalytic processes that offer improved efficiency and selectivity [7] [11]. Modern approaches emphasize the use of coupling reagents and activating agents that facilitate amide bond formation under milder conditions [7].

The implementation of boron-based reagents has emerged as a significant advancement in benzamide synthesis [7] [11]. Tris(2,2,2-trifluoroethyl) borate has demonstrated exceptional efficacy in direct amidation reactions, enabling the formation of amide bonds under relatively mild conditions [7]. This reagent system operates effectively at temperatures of 80°C in acetonitrile, providing yields typically exceeding 85% for substituted benzamides [7].

Silicon-based reagents represent another modern synthetic approach, with methyltrimethoxysilane showing particular promise for direct amidation of carboxylic acids [26]. This methodology offers advantages in terms of safety compared to traditional silicate-based reagents while maintaining high efficiency [26]. The reaction proceeds through silyl ester intermediates that undergo subsequent aminolysis to yield the desired amide products [26].

Metal-catalyzed approaches have gained prominence in modern benzamide synthesis, particularly those employing rhodium and palladium catalysts [9] [45]. These catalytic systems enable carbon-hydrogen activation strategies that can directly functionalize aromatic systems to introduce amide functionality [45]. Rhodium-catalyzed ortho-amidation followed by decarboxylation represents a particularly innovative approach for accessing substituted benzamides [9].

The development of one-pot synthetic protocols has revolutionized modern benzamide synthesis by eliminating intermediate isolation steps [42]. These methodologies combine multiple reaction steps in a single reaction vessel, significantly improving atom economy and reducing overall synthetic complexity [42].

Green Chemistry Applications in Synthesis

Green chemistry principles have been increasingly applied to the synthesis of 2-amino-4-bromobenzamide, focusing on environmentally benign solvents, catalysts, and reaction conditions [13] [19]. The implementation of sustainable synthetic methodologies represents a crucial advancement in reducing the environmental impact of pharmaceutical intermediate production [17].

Water-based synthesis protocols have emerged as a particularly attractive green chemistry approach [17] [19]. The use of hydroxypropyl methylcellulose as a surface-active agent enables efficient amidation reactions in aqueous media [17]. This methodology eliminates the need for organic solvents while achieving productivities of up to 2 kilograms per day in continuous flow systems [17].

Enzymatic approaches utilizing Candida antarctica lipase B represent another significant green chemistry application [19]. These biocatalytic methods operate under mild conditions using cyclopentyl methyl ether as a green solvent, achieving excellent conversions without requiring intensive purification steps [19]. The enzymatic methodology offers particular advantages in terms of selectivity and environmental compatibility [19].

Solvent-free synthetic protocols have been developed that eliminate the need for organic solvents entirely [14] [20]. These methodologies typically employ microwave irradiation or mechanical grinding to facilitate the amidation reaction [20]. Such approaches significantly reduce waste generation and simplify product isolation procedures [14].

The implementation of catalyst-free synthetic routes represents another important aspect of green chemistry applications [14]. These methodologies rely on the inherent reactivity of the substrates under optimized conditions, eliminating the need for metal catalysts or harsh reagents [14]. Ring-opening reactions of azlactones with diamines have been successfully employed under catalyst-free conditions [14].

Scale-up Considerations for Research Quantities

The scale-up of 2-amino-4-bromobenzamide synthesis for research quantities requires careful consideration of multiple factors including heat transfer, mass transfer, and reaction kinetics [34] [37]. Large-scale amidation reactions present unique challenges that must be addressed through systematic process optimization [37].

Heat management becomes increasingly critical as reaction volumes increase, particularly for exothermic amidation reactions [37]. The implementation of adequate cooling systems and temperature control mechanisms is essential to prevent thermal runaway and ensure consistent product quality [37]. Temperature gradients within large reaction vessels can lead to uneven reaction progress and reduced yields [55].

Mixing efficiency represents another crucial factor in scale-up operations [37]. Inadequate mixing can result in localized concentration gradients that affect reaction selectivity and conversion [37]. The implementation of appropriate agitation systems and reactor design modifications is necessary to ensure uniform reaction conditions throughout the vessel [34].

Process mass intensity considerations become particularly important at larger scales [37]. The optimization of reagent stoichiometry and solvent usage is essential to minimize waste generation and reduce overall process costs [37]. Continuous flow technologies offer particular advantages for scale-up applications by providing consistent reaction conditions and improved heat transfer characteristics [17] [41].

ScaleVolume RangeKey ConsiderationsTypical Yield
Laboratory1-100 mLTemperature control, reagent quality75-90%
Pilot0.1-10 LMixing efficiency, heat transfer70-85%
Process10-1000 LMass transfer, process intensification65-80%

The implementation of in-process monitoring and control systems becomes essential at larger scales to ensure consistent product quality [37]. Real-time analytical techniques enable rapid detection of deviations from optimal reaction conditions [50].

Optimization of Reaction Parameters

The optimization of reaction parameters for 2-amino-4-bromobenzamide synthesis involves systematic investigation of temperature, time, concentration, and solvent effects [49] [50]. Advanced optimization techniques including design of experiments and Bayesian optimization algorithms have been applied to maximize yields and minimize reaction times [50] [51].

Temperature optimization plays a crucial role in amidation reactions, with studies demonstrating that elevated temperatures generally increase reaction rates but may also promote side reactions [52] [53]. For benzamide synthesis, optimal temperatures typically range from 60-120°C depending on the specific reagent system employed [53]. Higher temperatures can lead to decomposition of sensitive functional groups, particularly amino substituents [55].

Temperature (°C)Reaction Time (h)Yield (%)Side Products
602465Minimal
801278Low
100685Moderate
120382Increased

Solvent selection significantly impacts both reaction efficiency and product isolation [53]. Ethanol has emerged as a particularly effective solvent for benzamide synthesis, providing excellent yields while maintaining environmentally acceptable properties [53]. The optimization studies have shown that ethanol reduces reaction times to 4-5 hours while achieving yields exceeding 90% [53].

Concentration effects require careful balancing to maximize reaction efficiency while maintaining practical reaction volumes [51]. Higher substrate concentrations generally increase reaction rates but may also lead to increased viscosity and reduced mass transfer [33]. Optimal substrate concentrations typically range from 0.5-2.0 M for most benzamide synthesis protocols [31].

The implementation of statistical optimization methods has enabled systematic exploration of multivariable parameter spaces [50] [51]. Response surface methodology and Bayesian optimization algorithms have demonstrated significant improvements in identifying optimal reaction conditions compared to traditional one-factor-at-a-time approaches [51].

Catalytic Methods for Enhanced Synthesis

Catalytic methodologies have emerged as powerful tools for enhancing the synthesis of 2-amino-4-bromobenzamide, offering improved efficiency, selectivity, and operational simplicity [42] [44]. The development of specialized catalytic systems has enabled new synthetic pathways that were previously inaccessible [45] [46].

Rhodium-based catalysts have demonstrated exceptional performance in benzamide synthesis through carbon-hydrogen activation pathways [45] [46]. The use of pentamethylcyclopentadienyl rhodium complexes enables direct functionalization of aromatic systems to introduce amide functionality [45]. These catalytic systems operate under relatively mild conditions while achieving high turnover numbers and excellent selectivity [46].

The implementation of bifunctional catalysts has enabled one-pot synthesis approaches that combine multiple reaction steps [42]. Center radially fibrous silica encapsulated titanium silicalite-1 supporting rhodium hydroxide species serves as a robust catalyst for tandem aldehyde ammoximation and oxime rearrangement [42]. This catalytic system enables the direct conversion of benzaldehydes to benzamides in a single step [42].

Boron-based catalysts have shown particular promise for challenging substrate combinations [44]. Borate ester catalysts demonstrate high reactivity with coordinating substrates that typically deactivate traditional boronic acid catalysts [44]. These catalytic systems enable efficient amidation of amino-substituted substrates that are relevant to 2-amino-4-bromobenzamide synthesis [44].

Catalyst TypeLoading (mol%)Temperature (°C)Time (h)Yield (%)
Rh(OH)₃/TS-15100888
Borate ester10801285
Cp*RhCl₂2.5120692

Metal-free catalytic systems utilizing molecular iodine have been developed for oxidative amidation reactions [43]. These systems enable the transformation of benzyl amines to benzamides through oxidative dehydrogenation and coupling reactions [43]. The iodine-catalyzed methodology operates under mild conditions and provides an alternative to metal-based catalytic systems [43].

Microwave-Assisted Synthetic Procedures

Microwave-assisted synthesis has revolutionized the preparation of 2-amino-4-bromobenzamide by dramatically reducing reaction times while maintaining or improving yields [1] [23]. The application of microwave irradiation enables rapid heating and enhanced reaction kinetics that are particularly beneficial for amidation reactions [24] [27].

The fundamental advantage of microwave heating lies in its ability to provide rapid and uniform heating throughout the reaction mixture [23]. Microwave irradiation at 2.45 gigahertz provides energy directly to the molecules, resulting in more efficient heat transfer compared to conventional heating methods [23]. This direct heating mechanism enables temperature control that is not achievable through traditional thermal methods [23].

Comparative studies between microwave-assisted and conventional synthetic methods have demonstrated significant improvements in both reaction time and yield [24]. Microwave-assisted synthesis typically reduces reaction times from hours to minutes while maintaining yields comparable to or better than conventional methods [24] [27]. The synthesis of benzamide derivatives under microwave conditions typically requires 8-20 minutes compared to 3-8 hours for conventional heating [24].

MethodTemperature (°C)TimeYield (%)Energy Efficiency
Conventional1006 h78Low
Microwave14010 min85High
MW Optimized12015 min92Very High

Solvent-free microwave protocols have been developed that eliminate the need for organic solvents while maintaining high efficiency [24]. These methodologies utilize the inherent polarity of the reactants to achieve efficient microwave heating [16]. The combination of microwave irradiation with solvent-free conditions represents an ideal approach from both efficiency and environmental perspectives [16].

The optimization of microwave parameters including power, temperature, and irradiation time is crucial for achieving optimal results [24]. Power levels of 140-300 watts are typically employed for benzamide synthesis, with careful control to prevent overheating and decomposition [24]. Temperature monitoring using infrared sensors enables precise control of reaction conditions [23].

Flow Chemistry Approaches

Flow chemistry methodologies have emerged as powerful tools for the continuous synthesis of 2-amino-4-bromobenzamide, offering advantages in terms of safety, efficiency, and scalability [30] [31]. The implementation of microreactor technology enables precise control of reaction parameters while providing excellent heat and mass transfer characteristics [31] [33].

Continuous flow synthesis protocols have been developed specifically for benzamide derivatives that enable high selectivity and throughput [31]. The monobenzoylation of diamines in microreactors provides superior control over competing reactions compared to batch processes [31]. The enhanced mixing in microchannels reduces the formation of undesired by-products while improving overall yield [31].

The kinetic advantages of flow chemistry become particularly apparent in competitive reaction systems [31]. Computational fluid dynamics modeling has been employed to optimize reactor design and operating conditions for benzamide synthesis [33] [40]. These studies have demonstrated that residence time and temperature are the primary factors controlling product distribution [40].

Flow Rate (mL/min)Residence Time (s)Temperature (°C)Conversion (%)Selectivity (%)
0.1420304285
0.1420505888
0.1420707682

Immobilized catalyst systems have been developed for continuous flow amidation reactions [30]. Heterogeneous pentamethylcyclopentadienyl rhodium catalysts enable halide-free and salt-free reactions with excellent durability [30]. These catalytic systems have demonstrated operation for over 200 hours while achieving turnover numbers exceeding 290 [30].

The integration of in-line analytical techniques enables real-time monitoring and optimization of flow chemistry processes [31]. Gas chromatography-mass spectrometry analysis can be implemented directly in the flow stream to monitor reaction progress and product formation [19]. This capability enables rapid optimization of reaction conditions and immediate detection of process deviations [31].

Amidation Methodologies from 2-Amino-4-bromobenzoic Acid

The direct amidation of 2-amino-4-bromobenzoic acid represents the most straightforward approach to 2-amino-4-bromobenzamide synthesis [7] [11]. Various methodologies have been developed to facilitate this transformation while addressing the challenges associated with the presence of both amino and carboxylic acid functionalities [7].

Classical amidation approaches rely on the formation of ammonium salts followed by thermal dehydration [10]. The treatment of 2-amino-4-bromobenzoic acid with ammonia or ammonium hydroxide initially forms the corresponding ammonium carboxylate salt [10]. Subsequent heating of this salt at temperatures above 100°C promotes dehydration to yield the desired benzamide [10] [23].

Modern direct amidation methodologies employ specialized coupling reagents that activate the carboxylic acid toward nucleophilic attack [7] [11]. Tris(2,2,2-trifluoroethyl) borate has demonstrated particular effectiveness for the amidation of aromatic carboxylic acids bearing amino substituents [7]. This reagent system operates under mild conditions in acetonitrile solvent, typically achieving yields exceeding 80% [7].

The implementation of silicon-based amidation reagents offers advantages in terms of operational simplicity and product isolation [26]. Methyltrimethoxysilane enables direct amidation through the formation of silyl ester intermediates that undergo facile aminolysis [26]. This methodology provides high yields while enabling simple workup procedures that do not require chromatographic purification [26].

Reagent SystemTemperature (°C)Time (h)Yield (%)Advantages
NH₃/Heat1202472Simple, economical
B(OCH₂CF₃)₃80686Mild conditions
MeSi(OMe)₃1001283Easy workup

Enzymatic amidation methodologies utilizing lipase catalysts provide an environmentally benign alternative to chemical methods [19]. Candida antarctica lipase B has demonstrated effectiveness for the amidation of substituted benzoic acids with excellent selectivity [19]. These biocatalytic approaches operate under mild conditions in green solvents while providing high yields and minimal by-product formation [19].

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Wikipedia

2-Amino-4-bromobenzamide

Dates

Last modified: 08-15-2023

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